Cyclopentanecarboxylic acid, 1-hydroxy-2,2-dimethyl-
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Overview
Description
1-Hydroxy-2,2-dimethylcyclopentanecarboxylic acid is an organic compound with a unique structure that includes a cyclopentane ring substituted with a hydroxyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2,2-dimethylcyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the Favorskii rearrangement of 2-bromo-6,6-dimethylcyclohexanone, which is treated with aqueous sodium hydroxide followed by acidification . This method is efficient and yields the desired product with high purity.
Industrial Production Methods: Industrial production of 1-Hydroxy-2,2-dimethylcyclopentanecarboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxy-2,2-dimethylcyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of 2,2-dimethylcyclopentanone.
Reduction: Formation of 1-hydroxy-2,2-dimethylcyclopentanol.
Substitution: Formation of various substituted cyclopentane derivatives.
Scientific Research Applications
1-Hydroxy-2,2-dimethylcyclopentanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2,2-dimethylcyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can form hydrogen bonds and participate in electrostatic interactions, influencing its biological activity and efficacy.
Comparison with Similar Compounds
Cyclopentanecarboxylic acid: Similar structure but lacks the hydroxyl group.
2,2-Dimethylcyclopentanone: Similar structure but lacks the carboxylic acid group.
1-Hydroxy-2,2-dimethylcyclopentanol: Similar structure but lacks the carboxylic acid group.
Uniqueness: 1-Hydroxy-2,2-dimethylcyclopentanecarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups on the cyclopentane ring
Properties
Molecular Formula |
C8H14O3 |
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Molecular Weight |
158.19 g/mol |
IUPAC Name |
1-hydroxy-2,2-dimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-7(2)4-3-5-8(7,11)6(9)10/h11H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
SBABDBORMLMLQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1(C(=O)O)O)C |
Origin of Product |
United States |
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